molecular formula C24H18FNO2 B2997134 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 866341-29-9

3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2997134
CAS RN: 866341-29-9
M. Wt: 371.411
InChI Key: XNTKTAPDRZUELT-UHFFFAOYSA-N
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Description

3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Photochromic Properties

3-Benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied for its photochromic properties, specifically in the context of photoenolizable ketones within the quinoline and 1,8-naphthyridine series. The research, using stationary and time-resolved spectroscopy techniques, elucidated the full photochemical mechanism of molecules related to 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one, demonstrating the significant role of the exocyclic carbonyl chromophore in photoexcitation processes. This study highlights the molecule's potential in applications requiring controlled photochromic responses, such as in the development of smart materials and optical data storage technologies (Aloïse et al., 2006).

Fluorogenic Reagent for High-Sensitivity Chromatographic Analysis

Another significant application of derivatives of 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one, such as 3-benzoyl-2-quinolinecarboxaldehyde, involves its use as a pre-column fluorogenic reagent for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. This application underscores the compound's utility in enhancing the detection limits for primary amines, including amino acids, to the low femtogram range, showcasing its importance in bioanalytical assays and proteomics (Beale et al., 1989).

Antimycobacterial Properties

The molecule and its derivatives have also been explored for their antimycobacterial properties. Specifically, pyrrolo[1,2-a]quinoline derivatives have shown promising anti-tuberculosis (TB) activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This research not only provides insight into the compound's potential therapeutic applications but also underscores its role in addressing global health challenges related to tuberculosis (Venugopala et al., 2020).

Photoreversible Photochromic Properties

Further studies on derivatives of 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one have revealed photoreversible photochromic properties under anaerobic conditions. These compounds, upon exposure to light, exhibit a change in their molecular structure, leading to a reversible color change. This property is particularly valuable in the development of photoresponsive materials, which have applications ranging from smart windows to molecular switches (Larina et al., 2010).

Synthesis and Anticancer Activity

Research into tetrazolylmethyl quinoline derivatives, closely related to 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one, has demonstrated their potential in anticancer and antifungal applications. Docking studies have indicated that these compounds could act as covalent cross-linkers or intercalators with DNA, suggesting their utility as anticancer agents. Some derivatives have shown significant activity against specific cancer cell lines, highlighting the compound's relevance in medicinal chemistry and oncology research (Shaikh et al., 2017).

properties

IUPAC Name

3-benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2/c1-16-6-5-7-17(12-16)14-26-15-21(23(27)18-8-3-2-4-9-18)24(28)20-13-19(25)10-11-22(20)26/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTKTAPDRZUELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one

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